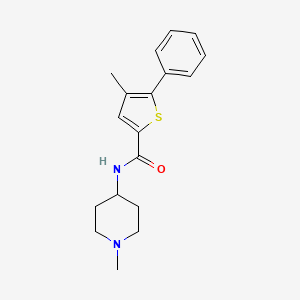![molecular formula C17H23N5O2 B5142848 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide](/img/structure/B5142848.png)
2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide, also known as DPA-714, is a small molecule that has gained significant attention in the field of neuroscience and pharmacology. This compound is a selective ligand for the translocator protein 18 kDa (TSPO), which is expressed in high levels in microglia, astrocytes, and other immune cells in the brain. DPA-714 is a promising tool for non-invasive imaging of neuroinflammation, which is a hallmark of various neurological disorders.
Mechanism of Action
2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide binds to the TSPO, which is a transmembrane protein located in the outer mitochondrial membrane. The TSPO is involved in various cellular functions, such as cholesterol transport, apoptosis, and immune response. Upon activation, the TSPO can modulate the activity of various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide has been shown to modulate various biochemical and physiological processes in the brain, such as microglial activation, cytokine production, and oxidative stress. 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of neuroinflammation. Moreover, 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and stroke.
Advantages and Limitations for Lab Experiments
2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide has several advantages for lab experiments, such as its high selectivity for the TSPO, its non-invasive imaging capabilities, and its ability to cross the blood-brain barrier. However, there are some limitations to the use of 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide in lab experiments, such as its short half-life, which requires the use of radioisotopes for imaging, and its potential off-target effects on other proteins that are expressed in low levels in the brain.
Future Directions
There are several future directions for the use of 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide in neuroscience and pharmacology. One direction is the development of new TSPO ligands with higher affinity and selectivity for the TSPO, which can improve the sensitivity and specificity of neuroinflammation imaging. Another direction is the investigation of the role of neuroinflammation in various neurological disorders, such as depression, anxiety, and addiction, and the development of new therapeutic strategies that target neuroinflammation. Finally, the use of 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide in clinical trials for the diagnosis and treatment of neurological disorders is a promising future direction that can lead to the development of personalized medicine for these disorders.
Synthesis Methods
The synthesis of 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide involves the reaction of 4-(dimethylamino)pyridine-2-carbonitrile with 1-bromo-4-chlorobutane, followed by the reaction of the resulting intermediate with 2-amino-2-methylpropan-1-ol and acetic anhydride. The final product is obtained after purification using column chromatography and recrystallization.
Scientific Research Applications
2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide has been extensively used in preclinical studies to visualize and quantify neuroinflammation in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. This compound has been labeled with various radioisotopes, such as carbon-11, fluorine-18, and iodine-123, for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide PET and SPECT imaging have shown promising results in detecting neuroinflammation in animal models and humans.
properties
IUPAC Name |
2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-(4-pyridin-2-ylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-21(2)15-11-17(24)22(20-12-15)13-16(23)19-10-6-4-8-14-7-3-5-9-18-14/h3,5,7,9,11-12H,4,6,8,10,13H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQFTYWEBJPEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)N(N=C1)CC(=O)NCCCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5142765.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5142775.png)

![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5142795.png)
![ethyl 7-(2,5-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5142799.png)
![2-[(2-bromobenzoyl)amino]ethyl 2-bromobenzoate](/img/structure/B5142807.png)

![4-[4-(benzyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5142820.png)
![N-[2-(1H-imidazol-5-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B5142831.png)

![2,6-dimethoxy-4-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5142850.png)
![5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142858.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5142869.png)